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Compound of Interest

Compound Name: Izorlisib

Cat. No.: B612118

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and
mechanism of action of I1zorlisib (CH5132799), a potent and selective Class | phosphoinositide
3-kinase (PI3K) inhibitor. 1zorlisib has shown significant promise in preclinical and clinical
studies, particularly in cancers harboring mutations in the PIK3CA gene. This document details
the core scientific data, experimental methodologies, and key signaling pathways associated
with 1zorlisib, presented in a format tailored for researchers and drug development
professionals.

Introduction: Targeting the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous
cellular processes, including cell growth, proliferation, survival, and metabolism.[1]
Dysregulation of this pathway, often through mutations in the PIK3CA gene which encodes the
pl10a catalytic subunit of PI3K, is a frequent event in a wide range of human cancers.[1][2]
This has made the PI3K pathway a prime target for the development of novel cancer
therapeutics.

Izorlisib (CH5132799) emerged from a structure-based drug design program aimed at
identifying potent and selective inhibitors of Class | PI3Ks.[3] It is an orally bioavailable small
molecule that has demonstrated significant antitumor activity in preclinical models of cancers
with PI3K pathway activation.[1][3]
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Mechanism of Action

Izorlisib is a selective inhibitor of Class | PI3K enzymes, with a particularly high potency
against the PI3Ka isoform.[4][5] Its mechanism of action is ATP-competitive, binding to the
ATP-binding site of the PI3K enzyme.[4] By inhibiting PI3K, Izorlisib blocks the conversion of
phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate
(PIP3). This, in turn, prevents the activation of downstream effectors, most notably the
serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling
cascade leads to the inhibition of cell proliferation and the induction of apoptosis in cancer
cells.[2][4]

Izorlisib has shown potent activity against both wild-type and oncogenic mutant forms of
PI3Ka, including the common E542K, E545K, and H1047R mutations.[4][6] This makes it a
promising therapeutic agent for tumors harboring these specific genetic alterations.
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Figure 1: Izorlisib's Inhibition of the PISK/Akt/mTOR Signaling Pathway.
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Quantitative Data
In Vitro Kinase Inhibitory Activity

Izorlisib demonstrates high potency and selectivity for Class | PI3K isoforms, particularly
PI3Ka.

Target IC50 (nM)
PI3Ka (wild-type) 14

PI3Ka (E542K mutant) 6.7

PI3Ka (E545K mutant) 6.7

PI3Ka (H1047R mutant) 5.6

PISKB 120

PI3Kd 500

PI3Ky 36

Data compiled from multiple sources.[4][6][7]

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of 1zorlisib are particularly pronounced in cancer cell lines
harboring PIK3CA mutations.

Cell Line Cancer Type PIK3CA Mutation IC50 (pM)
KPL-4 Breast Cancer H1047R 0.032
T-47D Breast Cancer H1047R 0.056
SK-OV-3 Ovarian Cancer H1047R 0.12
HCT116 Colorectal Cancer H1047R 0.20

Data compiled from

multiple sources.[6]
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Preclinical Pharmacokinetics

Izorlisib exhibits favorable pharmacokinetic properties in preclinical models.

Oral Bioavailability

Species Tmax (hours) t1/2 (hours)
(%)

Mouse 101

Human (MTD) - 2.60 10.2

Data compiled from

multiple sources.[1][7]

Experimental Protocols
In Vitro Kinase Assay (Adapta™ Universal Kinase
Assay)

This protocol outlines the determination of 1zorlisib's inhibitory activity against PI3K isoforms.

Materials:

Adapta™ Universal Kinase Assay Kit

Recombinant PI3K enzymes (wild-type and mutants)

Izorlisib (CH5132799)

e ATP

384-well plates

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:

» Prepare serial dilutions of I1zorlisib in DMSO.
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Add 2.5 L of the Izorlisib dilutions to the wells of a 384-well plate.

Add 2.5 pL of a 4X solution of the respective PI3K enzyme to each well.

Initiate the kinase reaction by adding 5 pL of a 2X solution of substrate (e.g., PIP2) and ATP.
Incubate the reaction mixture at room temperature for 60 minutes.

Stop the reaction and detect the generated ADP by adding 5 pL of the Adapta™ detection
solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA.

Incubate for 30 minutes at room temperature.
Measure the TR-FRET signal on a compatible plate reader.

Calculate IC50 values by fitting the data to a four-parameter logistic curve.
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Figure 2: Workflow for the In Vitro Kinase Assay.
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Cell Proliferation Assay (Cell Counting Kit-8)

This protocol is for assessing the antiproliferative activity of 1zorlisib on cancer cell lines.

Materials:

Cancer cell lines (e.g., KPL-4, T-47D)

Cell culture medium and supplements

I1zorlisib (CH5132799)

Cell Counting Kit-8 (CCK-8)

96-well plates

Microplate reader
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to
adhere overnight.

» Treat the cells with a serial dilution of I1zorlisib for 72-96 hours.
e Add 10 pL of CCK-8 solution to each well.

 Incubate the plate for 1-4 hours at 37°C.

o Measure the absorbance at 450 nm using a microplate reader.

o Calculate the percentage of cell viability relative to untreated controls and determine the
IC50 values.

Western Blot Analysis of PI3K Pathway Modulation

This protocol details the investigation of I1zorlisib's effect on the phosphorylation of key proteins
in the PI3K signaling pathway.
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Materials:

Cancer cell lines

e lzorlisib (CH5132799)

e Lysis buffer

o Protein assay kit

o SDS-PAGE gels

 Transfer apparatus

e PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K,
anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like anti-B-actin)

e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

Treat cells with 1zorlisib at various concentrations for a specified time.

Lyse the cells and determine the protein concentration.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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e Incubate the membrane with primary antibodies overnight at 4°C.

¢ Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

e Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of Izorlisib's antitumor efficacy in a mouse xenograft
model.

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)

Cancer cell line with a PIK3CA mutation (e.g., KPL-4)

Matrigel (optional)

Izorlisib (CH5132799) formulated for oral administration

Calipers for tumor measurement
Procedure:

e Subcutaneously implant cancer cells (e.g., 5 x 10"6 KPL-4 cells in PBS, optionally mixed
with Matrigel) into the flank of each mouse.

» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).
e Randomize the mice into treatment and control groups.

o Administer Izorlisib orally at the desired dose and schedule (e.g., 12.5 or 25 mg/kg, once
daily).[8] The control group receives the vehicle.

e Measure tumor volume with calipers every 2-3 days.
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e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
Western blotting).

Conclusion

I1zorlisib (CH5132799) is a selective and potent Class | PI3K inhibitor with a clear mechanism
of action and significant antitumor activity, particularly in cancers with PIK3CA mutations. The
data and protocols presented in this technical guide provide a comprehensive resource for
researchers and drug development professionals working on PI3K inhibitors and targeted
cancer therapies. The strong preclinical evidence for Izorlisib's efficacy and its favorable
pharmacokinetic profile have supported its advancement into clinical trials. Further investigation
into its clinical utility, both as a monotherapy and in combination with other agents, is ongoing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ch5132799]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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